Methyl 4-[4-[(4-methoxy-4-oxobutanoyl)amino]anilino]-4-oxobutanoate
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Overview
Description
Methyl 4-[4-[(4-methoxy-4-oxobutanoyl)amino]anilino]-4-oxobutanoate is a complex organic compound with a molecular formula of C16H21NO7. This compound is known for its unique structure, which includes both ester and amide functional groups. It is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-[(4-methoxy-4-oxobutanoyl)amino]anilino]-4-oxobutanoate typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylamine with 4-methoxy-4-oxobutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-[(4-methoxy-4-oxobutanoyl)amino]anilino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester and amide groups to alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{4-[
Properties
Molecular Formula |
C16H20N2O6 |
---|---|
Molecular Weight |
336.34g/mol |
IUPAC Name |
methyl 4-[4-[(4-methoxy-4-oxobutanoyl)amino]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C16H20N2O6/c1-23-15(21)9-7-13(19)17-11-3-5-12(6-4-11)18-14(20)8-10-16(22)24-2/h3-6H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
WDYFJXPDEBVEQL-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)OC |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
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